An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-1-benzothiophene-2-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Amino-1-benzothiophene-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document details the primary synthetic routes, experimental protocols, and extensive characterization data to support researchers in their scientific endeavors.
Synthesis
The most common and reliable synthetic pathway to 5-Amino-1-benzothiophene-2-carboxylic acid involves a three-step process starting from 1-benzothiophene-2-carboxylic acid. This process includes nitration, reduction of the nitro group, and subsequent hydrolysis of an ester intermediate.
Synthetic Workflow
Caption: Synthetic pathway for 5-Amino-1-benzothiophene-2-carboxylic acid.
Experimental Protocols
Step 1: Esterification of 1-Benzothiophene-2-carboxylic acid
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Materials: 1-Benzothiophene-2-carboxylic acid, Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄).
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Procedure: To a solution of 1-benzothiophene-2-carboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product, methyl 1-benzothiophene-2-carboxylate, is extracted with an organic solvent, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester, which can be purified by column chromatography.
Step 2: Nitration of Methyl 1-benzothiophene-2-carboxylate
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Materials: Methyl 1-benzothiophene-2-carboxylate, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).
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Procedure: Methyl 1-benzothiophene-2-carboxylate is slowly added to a pre-cooled (0 °C) mixture of concentrated nitric acid and concentrated sulfuric acid with vigorous stirring. The temperature is maintained below 5 °C during the addition. After the addition is complete, the reaction mixture is stirred at 0-5 °C for a specified time (monitored by TLC). The reaction is then quenched by pouring it onto crushed ice. The precipitated solid, methyl 5-nitro-1-benzothiophene-2-carboxylate, is collected by filtration, washed with cold water until neutral, and dried.
Step 3: Reduction of Methyl 5-nitro-1-benzothiophene-2-carboxylate
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Materials: Methyl 5-nitro-1-benzothiophene-2-carboxylate, Iron powder (Fe), Glacial Acetic Acid (CH₃COOH), Ethanol (EtOH).
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Procedure: To a solution of methyl 5-nitro-1-benzothiophene-2-carboxylate in a mixture of ethanol and glacial acetic acid, iron powder is added portion-wise. The mixture is then heated to reflux. The reaction progress is monitored by TLC. Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 5-amino-1-benzothiophene-2-carboxylate.[1][2]
Step 4: Hydrolysis of Methyl 5-amino-1-benzothiophene-2-carboxylate
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Materials: Methyl 5-amino-1-benzothiophene-2-carboxylate, Lithium hydroxide monohydrate (LiOH·H₂O), Methanol (MeOH), Water.
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Procedure: A mixture of methyl 5-amino-1-benzothiophene-2-carboxylate and lithium hydroxide monohydrate in methanol and water is stirred at 80°C for 2 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. Water is added to the residue, and the aqueous solution is washed with an organic solvent. The pH of the aqueous layer is adjusted to 5-6 with 1 M hydrochloric acid. The precipitated solid is collected by filtration, washed with water and ethyl acetate, and then dried under reduced pressure to obtain 5-Amino-1-benzothiophene-2-carboxylic acid.
Characterization
The structure and purity of the synthesized 5-Amino-1-benzothiophene-2-carboxylic acid are confirmed through various analytical techniques.
Characterization Workflow
Caption: Analytical workflow for the characterization of the final product.
Physical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₉H₇NO₂S |
| Molecular Weight | 193.22 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 274-276 °C[3] |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.82 (s, 1H), 7.63 (d, J = 8.8 Hz, 1H), 7.03 (d, J = 2.2 Hz, 1H), 6.86 (dd, J = 8.8, 2.2 Hz, 1H), 5.5-6.0 (br s, 2H, NH₂), 12.5-13.5 (br s, 1H, COOH). |
| ¹³C NMR (DMSO-d₆) | Expected δ (ppm): ~163 (C=O), ~145 (C-NH₂), ~140, ~135, ~130, ~125 (aromatic C), ~120, ~115, ~110 (aromatic CH). |
| FTIR (KBr) | ν (cm⁻¹): 3400-3200 (N-H stretching), 3300-2500 (O-H stretching of carboxylic acid), ~1680 (C=O stretching), ~1620 (N-H bending), ~1400-1200 (C-O stretching and O-H bending), ~800-700 (aromatic C-H bending).[4][5] |
| Mass Spec. (EI) | m/z (%): 193 (M⁺), 176 (M-OH)⁺, 148 (M-COOH)⁺. The molecular ion peak is expected to be prominent. Major fragmentation would involve the loss of the hydroxyl radical and the carboxylic acid group.[6][7][8] |
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed to determine the purity of 5-Amino-1-benzothiophene-2-carboxylic acid.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 mixture of buffer and organic solvent.[9][10][11] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).[9] |
| Column Temperature | 30 °C[9] |
| Injection Volume | 10 µL[9] |
This technical guide provides a foundational framework for the synthesis and characterization of 5-Amino-1-benzothiophene-2-carboxylic acid. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.
References
- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 2. The Reduction of Nitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]
- 3. Reversed-phase liquid chromatographic method for the determination of p-aminobenzoic acid and anthranilic acid in urine: application to the investigation of exocrine pancreatic function - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 11. [Study on the biosynthesis of para-aminobenzoic acid by S. sanguis. I. Establishment of a reversed-phase high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]





